Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbonylamino)acetate
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Overview
Description
Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbonylamino)acetate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbonylamino)acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-amino pyridine with suitable aldehydes or ketones, followed by cyclization and esterification reactions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbonylamino)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or ester functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often require catalysts or bases to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbonylamino)acetate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbonylamino)acetate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Known for its antimicrobial and anti-inflammatory properties.
Imidazo[1,2-a]pyridine: Widely studied for its anxiolytic and sedative effects.
Uniqueness
Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbonylamino)acetate stands out due to its unique ester functional group, which can be easily modified to create a variety of derivatives with different biological activities. This versatility makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbonylamino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-17-10(15)6-12-11(16)8-7-14-5-3-2-4-9(14)13-8/h7H,2-6H2,1H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJWYZGSAAMYFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CN2CCCCC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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